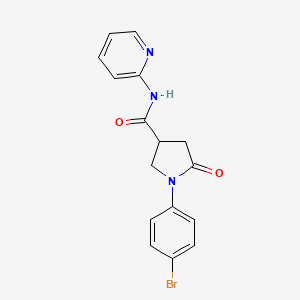![molecular formula C22H28N2O4 B5059045 1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5059045.png)
1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as FMP, is a chemical compound that has been widely studied for its potential applications in scientific research. FMP is a piperidine derivative that has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine acts as a competitive inhibitor of DAT by binding to the transporter's substrate-binding site. This binding prevents the reuptake of dopamine by the transporter, leading to an increase in extracellular dopamine levels in the brain. This increase in dopamine levels has been shown to have various physiological and biochemical effects, including enhanced locomotor activity, increased reward-seeking behavior, and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. In addition to its effects on dopamine levels, this compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to changes in mood, arousal, and cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several advantages as a research tool. It exhibits high selectivity and potency for DAT inhibition, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential direction is the development of more potent and selective DAT inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and to determine its safety and toxicity profile.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its potent and selective inhibition of DAT. This compound has several potential applications in the study of neurological disorders and neurotransmitter systems. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(2-furylmethyl)piperidine with 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol in the presence of a suitable base. The reaction proceeds via nucleophilic substitution of the phenol group with the piperidine nitrogen, followed by cyclization to form the piperidine ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit potent and selective inhibition of dopamine transporter (DAT), which is a key target for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
[2-[1-(furan-2-ylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-18-6-7-20(22(25)24-10-2-3-11-24)21(15-18)28-17-8-12-23(13-9-17)16-19-5-4-14-27-19/h4-7,14-15,17H,2-3,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCISIVIDNYLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

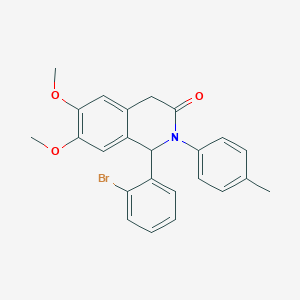
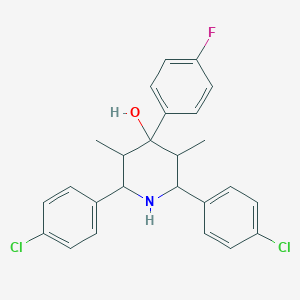
![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5058971.png)

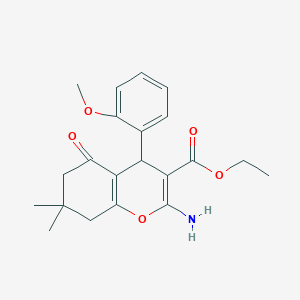
![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)

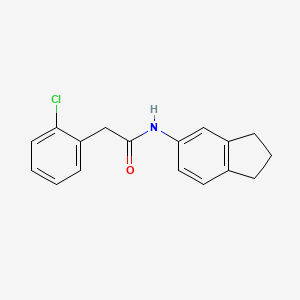

![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
